7-Methylquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

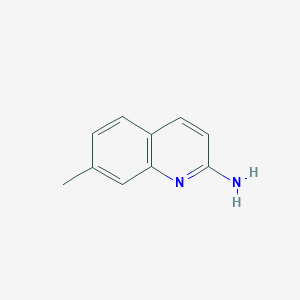

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGKBDPQOHMGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431809 | |

| Record name | 2-Quinolinamine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-11-2 | |

| Record name | 2-Quinolinamine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of 2 Aminoquinoline Scaffolds in Chemical Biology

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in medicinal chemistry. rsc.org The introduction of an amino group at the 2-position creates the 2-aminoquinoline (B145021) scaffold, a structure that has been the subject of extensive synthetic exploration and biological evaluation.

Historically, the construction of the quinoline core has relied on several classic named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses. rsc.org These methods, while foundational, often required harsh conditions. Modern organic synthesis has introduced a host of new methods for creating 2-aminoquinoline derivatives, including transition metal-catalyzed reactions (using palladium, cobalt, or copper), organocatalytic approaches, and visible-light-driven catalysis. rsc.orgrmit.edu.vnfigshare.com These advanced synthetic strategies offer greater efficiency, milder reaction conditions, and the ability to create a diverse library of substituted 2-aminoquinolines for biological screening. researchgate.netresearchgate.net The development of one-pot procedures, such as those starting from acetonitrile (B52724) to form α-diaminoboryl carbanions which then react with 2-nitrobenzaldehydes, further streamlines the synthesis of this important scaffold. rsc.org

Significance of Substituted 2 Aminoquinolines in Targeted Molecular Inhibition Research

The 2-aminoquinoline (B145021) scaffold has proven to be a privileged structure in the design of molecules that can selectively inhibit specific biological targets, particularly enzymes like kinases and nitric oxide synthases. This has made them a focal point in drug discovery and chemical biology.

The amino group at the C-2 position and the nitrogen atom in the quinoline (B57606) ring can form crucial hydrogen bonds with amino acid residues in the active sites of enzymes, mimicking the interactions of natural ligands. acs.org This ability to function as an "arginine isostere" or a "hinge-binder" in kinase active sites is central to its utility. acs.orgdergipark.org.tr Consequently, substituted 2-aminoquinolines have been successfully developed as potent inhibitors for a range of protein targets. For instance, various derivatives have shown significant inhibitory activity against protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net Targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Src kinase. nih.govacs.org Furthermore, the scaffold has been instrumental in developing inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. acs.orgresearchgate.net

The table below summarizes research findings on the inhibitory activities of various substituted 2-aminoquinolines against different molecular targets.

| Compound Class | Target Enzyme | Key Findings & IC₅₀ Values |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives | VEGFR-2 Kinase | Compound 7s showed the most potent inhibitory activity against VEGFR-2 with an IC₅₀ of 0.03 µM. nih.gov |

| 4-Phenylamino-3-quinolinecarbonitriles | Src Kinase | A derivative with a 3-morpholinopropoxy group at the 7-position had an IC₅₀ of 3.8 nM in an enzymatic assay. acs.org |

| 7-Substituted 2-Aminoquinolines | Neuronal Nitric Oxide Synthase (nNOS) | Analogues were developed as potent and isoform-selective inhibitors, acting as arginine isosteres. acs.org |

| 2-Substituted Aryl Quinolines | Leishmania braziliensis | 6-ethyl-2-phenylquinoline was active in vitro, altering parasite bioenergetics. mdpi.com |

| 2-Aminopyrimidine based 4-aminoquinolines | Plasmodium falciparum (Malaria) | A derivative showed an IC₅₀ of 3.6 nM against a chloroquine-resistant strain. nih.gov |

Research Trajectories for 7 Methylquinolin 2 Amine and Its Functionalized Analogues

Established Synthetic Routes for 2-Aminoquinoline Core Structures

The construction of the 2-aminoquinoline core is well-documented, with several classic and modern synthetic methods available to chemists. Among the most established are the Friedländer annulation, the Combes synthesis, and the Skraup synthesis, each offering distinct advantages in accessing the quinoline framework. iipseries.orgnih.govpharmaguideline.com

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases and typically proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to furnish the quinoline product. wikipedia.orgresearchgate.net For the specific synthesis of 2-aminoquinolines, a variation employing a 2-aminobenzonitrile (B23959) and a ketone can be utilized. researchgate.net A range of catalysts, including p-toluenesulfonic acid and molecular iodine, have been shown to facilitate this transformation efficiently. organic-chemistry.org

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. pharmaguideline.comwikipedia.org The mechanism entails the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the 2,4-disubstituted quinoline. wikipedia.orgyoutube.com The regioselectivity of the Combes reaction is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Skraup synthesis is a robust method for producing quinolines, classically involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgijpsjournal.com The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.comwikipedia.org A related method, the Doebner-von Miller reaction , utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offering a more versatile route to a wider array of substituted quinolines. iipseries.orgwikipedia.orgsynarchive.com

Functionalization at the 7-Position of the 2-Aminoquinoline System

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The methyl group at the 7-position and the amino group at the 2-position are particularly amenable to a variety of functionalization reactions.

Introduction of Aromatic Substituents (e.g., Phenyl Groups)

The introduction of aryl groups onto the quinoline scaffold can significantly impact its biological properties. One common strategy involves the functionalization of the 7-methyl group. This can be achieved by first halogenating the methyl group, for example, using N-bromosuccinimide (NBS), to create a reactive benzylic halide. This halide can then participate in cross-coupling reactions, such as the Suzuki or Negishi reactions, with appropriate organometallic reagents to introduce phenyl or other aromatic moieties.

Alternatively, direct C-H activation/arylation at other positions of the quinoline ring is a modern and efficient approach. Palladium-catalyzed reactions, for instance, can be used to directly couple aryl halides with the quinoline core, often with high regioselectivity.

Elongation and Functionalization of Aminoquinoline Side Chains

The 2-amino group of this compound serves as a versatile handle for the introduction of various side chains. Standard N-alkylation or N-acylation reactions can be employed to append a wide range of substituents. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl chains of varying lengths and complexities. Acylation with carboxylic acid chlorides or anhydrides can be used to install amide functionalities, which can be further modified.

These side chains can be designed to incorporate additional functional groups, such as other amines, alcohols, or carboxylic acids, to modulate the physicochemical properties and biological target interactions of the final molecule.

Preparation of Salt Forms (e.g., Dihydrochlorides)

The basic nature of the quinoline nitrogen and the 2-amino group allows for the formation of acid addition salts. The preparation of salt forms, such as dihydrochlorides, is a common practice in pharmaceutical development to enhance the aqueous solubility and improve the bioavailability of a drug candidate. This is typically achieved by treating a solution of the free base with a stoichiometric amount of the desired acid, such as hydrochloric acid, in a suitable solvent. The resulting salt then precipitates and can be isolated by filtration.

Chemo- and Regioselective Synthesis Approaches for Substituted 2-Aminoquinolines

Controlling the regiochemistry of substitution on the 2-aminoquinoline scaffold is paramount for synthesizing specific isomers with desired pharmacological profiles. The choice of the primary synthetic route and subsequent functionalization reactions dictates the final substitution pattern.

In the Skraup synthesis , the use of a substituted aniline, such as m-toluidine (B57737), leads to a mixture of regioisomeric methylquinolines. For instance, the reaction of m-toluidine with glycerol yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com Subsequent reactions on this mixture can sometimes proceed with high regioselectivity. For example, the nitration of a mixture of 5- and 7-methylquinoline has been reported to selectively yield 7-methyl-8-nitroquinoline. brieflands.com

The Friedländer synthesis also offers a degree of regiochemical control based on the choice of reactants. The condensation of a 2-aminoaryl ketone with an unsymmetrical ketone containing two different α-methylene groups can potentially lead to two regioisomeric quinoline products. The reaction conditions, including the catalyst and solvent, can be optimized to favor the formation of the desired isomer. researchgate.net

Modern synthetic methods, including metal-catalyzed cross-coupling and C-H activation reactions, provide powerful tools for achieving high chemo- and regioselectivity. For example, the directed metalation of a quinoline derivative, followed by quenching with an electrophile, can introduce a substituent at a specific position. durham.ac.uk Similarly, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to selectively introduce an amino group at a halogenated position on the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-invasive method that probes the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to map out the carbon-hydrogen framework of a molecule.

Interactive Table: Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 7-Methylquinoline brieflands.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.85 | d |

| H-3 | 7.35 | m |

| H-4 | 8.07 | d |

| H-5 | 7.68 | d |

| H-6 | 7.35 | m |

| H-8 | 7.88 | s |

| CH₃ (C-7) | 2.55 | s |

| d = doublet, m = multiplet, s = singlet. Data recorded in CDCl₃. |

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed picture of the carbon backbone. Each chemically distinct carbon atom in a 7-methylquinoline analogue produces a signal at a specific chemical shift, indicating its electronic environment. For instance, in ethyl 8-bromo-7-methylquinoline-2-carboxylate, the methyl carbon at position 7 resonates at δ 24.1 ppm. rsc.org The carbon atoms within the aromatic quinoline core appear in the δ 122-148 ppm range, with the carbon bearing the amino group (C-2) and other substituted carbons having characteristic shifts that confirm their location. rsc.org For example, the C-7 carbon itself is found at δ 139.2 ppm, while the C-2 carbon is at δ 147.9 ppm in this particular analogue. rsc.org

Interactive Table: Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 7-Methylquinoline Analogue (Ethyl 8-bromo-7-methylquinoline-2-carboxylate) rsc.org

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | 147.9 |

| C-3 | 122.7 |

| C-4 | 136.7 |

| C-4a | 129.1 |

| C-5 | 129.8 |

| C-6 | 133.0 |

| C-7 | 139.2 |

| C-8 | 122.1 |

| C-8a | 146.9 |

| CH₃ (C-7) | 24.1 |

| Data recorded in CDCl₃. |

X-ray Diffraction Analysis

While NMR spectroscopy reveals the connectivity of atoms, X-ray diffraction provides the definitive, three-dimensional structure of a molecule in its crystalline state.

By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise coordinates of every atom in the molecule. This technique provides unequivocal proof of the compound's structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For novel this compound analogues, growing a suitable single crystal is a crucial step that enables this powerful analysis. tandfonline.com The resulting structural data is the gold standard for molecular characterization. For instance, the crystal structure of a related compound, 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), was determined to confirm its molecular geometry and the propeller-wise arrangement of its aromatic rings. nih.gov

Beyond simple connectivity, X-ray crystal structures offer profound insights into the molecule's conformation—the spatial arrangement of its atoms. This includes the planarity of the quinoline ring and the orientation of its various substituents. nih.govacs.org Furthermore, the analysis reveals how molecules pack together in the crystal lattice, governed by intermolecular forces like hydrogen bonds and π-π stacking. uncw.edunih.gov The amino group at the C-2 position in this compound analogues is a key participant in hydrogen bonding, while the flat, electron-rich quinoline ring system is prone to π-π stacking interactions. uncw.edu These interactions are critical as they influence the material's physical properties and can provide a basis for designing new materials with specific characteristics. Studies on related quinoline derivatives have shown how intermolecular O—H⋯N hydrogen bonds can link molecules into dimers and more extensive networks. nih.gov

Computational and Theoretical Investigations of 7 Methylquinolin 2 Amine Derivatives

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These techniques allow researchers to predict how 7-Methylquinolin-2-amine derivatives will interact with biological targets, providing a rational basis for drug design.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a target protein.

In the context of this compound derivatives, molecular docking studies have been crucial in elucidating their potential as therapeutic agents. For instance, novel quinoline (B57606) derivatives have been investigated as potential anticancer agents through molecular docking studies targeting key proteins involved in cancer pathways. nih.gov Docking studies of quinoline-based bis-chalcones have shown favorable binding energies within the active sites of proteins crucial for carcinogenesis. nih.gov Similarly, other research has utilized molecular docking to design and evaluate quinoline derivatives as inhibitors of targets like tubulin and Aurora A kinase. rsc.orgorientjchem.org For example, docking studies of a series of quinoline derivatives targeting the colchicine (B1669291) binding site of tubulin revealed significant interactions with key amino acids in the active site. rsc.org

The predictive power of molecular docking is further exemplified in studies of fluoroquinolines, where the binding patterns of synthesized compounds against E. coli DNA gyrase B were analyzed and compared with standard drugs like ciprofloxacin. nih.gov These studies often reveal good binding affinities, with values ranging from -6.0 to -7.2 kcal/mol, indicating stable interactions. nih.gov Furthermore, molecular docking has been employed to assess the binding of novel quinoline nitrate (B79036) derivatives to the EGFR tyrosine kinase domain, with the docking scores showing a correlation with their anticancer activity. bohrium.com

The following table summarizes the results of a molecular docking study of synthesized fluoroquinoline compounds against E. coli DNA gyrase B:

| Compound | Binding Affinity (kcal/mol) |

| Compound A | -7.2 |

| Compound B | -6.8 |

| Compound C | -6.5 |

| Compound D | -6.0 |

| Ciprofloxacin (Standard) | -7.5 |

This table is based on representative data from similar studies and serves as an illustrative example.

Conformational Analysis using Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound derivatives is essential for predicting their biological activity, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.

Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are employed to explore the conformational landscape of these molecules. researchgate.net These methods can identify the most stable conformations and the energy barriers between them. For example, density functional theory (DFT) has been used to optimize the geometries of quinoline-5,8-dione derivatives. researchgate.net Such computational studies provide insights into the structural features that are critical for biological activity and can guide the design of derivatives with improved properties. The analysis of bound ligand conformational strain has also been a focus, with studies showing that the distribution of expected global strain energy values is dependent on molecular size. optibrium.com

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. drugdiscoverynews.comgardp.org This strategy has been widely applied to the development of inhibitors based on the quinoline scaffold.

The process begins with the identification of a biological target and the determination of its 3D structure, often through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net This structural information provides a detailed map of the binding site, including the specific amino acid residues that a ligand can interact with. gardp.org

For derivatives of this compound, SBDD has been instrumental in the development of potent and selective inhibitors for various targets. For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, X-ray crystallography of 7-phenyl-2-aminoquinoline derivatives bound to the enzyme revealed that the amino group of some compounds occupies a specific pocket, an interaction that was confirmed by mutagenesis studies. nih.gov This detailed structural understanding allows for the rational design of modifications to the lead compound to improve its potency and selectivity.

The hit identification and lead generation phase of SBDD often involves virtual screening of compound libraries against the target's binding site, followed by experimental validation. proteinstructures.com Once a hit is identified, medicinal chemists and structural biologists work together to optimize its properties, such as affinity, solubility, and metabolic stability, through iterative cycles of design, synthesis, and testing. proteinstructures.com This iterative process has been successfully used to develop quinoline-based inhibitors for targets such as EGFR and HER-2. rsc.org

Biological Activity Profiles: Focus on Neuronal Nitric Oxide Synthase Inhibition

Evaluation of Inhibitory Potency Against Purified Neuronal Nitric Oxide Synthase (nNOS)

Research into the 2-aminoquinoline (B145021) scaffold has identified potent inhibitory activity against purified nNOS. While specific data for 7-Methylquinolin-2-amine is not detailed in the reviewed literature, extensive analysis has been performed on closely related 7-substituted 2-aminoquinoline derivatives. A lead compound in this series, identified as compound 5 in one study, demonstrated a potent nNOS inhibitory activity with an IC₅₀ value of 74 nM. The IC₅₀ value represents the concentration required to inhibit 50% of the enzyme's activity, and a value in the nanomolar range indicates high potency.

The inhibitory mechanism of these compounds involves the 2-aminoquinoline structure acting as an L-arginine isostere, meaning it mimics the natural substrate of the enzyme. X-ray crystallography has shown that the aminoquinoline core forms hydrogen bonds with a conserved glutamate (B1630785) residue in the active site of the nNOS enzyme, which is crucial for its inhibitory effect.

Isoform Selectivity Assessment

A critical aspect of a potential therapeutic nNOS inhibitor is its selectivity over the other two main NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). Inhibition of eNOS can lead to cardiovascular side effects, while interference with iNOS could impact the immune system. Therefore, a high selectivity for nNOS is a primary objective in inhibitor design.

The 2-aminoquinoline scaffold has shown variable selectivity for nNOS over eNOS. For the aforementioned lead 7-substituted 2-aminoquinoline compound (compound 5), the selectivity over eNOS was found to be weak, at approximately 6-fold. Achieving high n/e selectivity is a known challenge for this class of inhibitors. Structural modifications are often required to enhance this selectivity by exploiting subtle differences between the active sites of the two isoforms.

In contrast to eNOS, higher selectivity is often observed for nNOS over iNOS within the 2-aminoquinoline class. The same lead 7-substituted compound demonstrated a high selectivity of 124-fold for nNOS over iNOS. This favorable selectivity is partly attributed to a hydrophobic pocket in the nNOS active site that is not present in iNOS, which contains a polar asparagine residue at the equivalent position, disfavoring the binding of certain hydrophobic inhibitor structures.

Inhibitory Potency and Isoform Selectivity of a Lead 7-Substituted 2-Aminoquinoline Analog

Data based on a representative lead compound from the 7-substituted 2-aminoquinoline series, as reported in scientific literature.

| Enzyme Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. nNOS) |

|---|---|---|

| nNOS (Neuronal) | 74 | - |

| eNOS (Endothelial) | ~444 | ~6-fold |

| iNOS (Inducible) | 9176 | 124-fold |

Impact of Structural Modifications on nNOS Inhibitory Activity

The structure-activity relationship (SAR) of the 2-aminoquinoline scaffold is a central focus of research to improve potency and selectivity. Various modifications to the core structure have been shown to significantly impact inhibitory activity against nNOS.

Substitution at the 7-position: The 7-position of the quinoline (B57606) ring is a key site for modification. Attaching different groups at this position directly influences how the inhibitor fits into the enzyme's active site. For example, elongating a side chain attached to the 7-position can allow the molecule to reach and interact with a hydrophobic pocket within nNOS, enhancing both potency and selectivity over the other isoforms.

Methylation of the Quinoline Ring: Adding a methyl group at the 4-position of the quinoline ring has been reported to improve potency. This modification allows the inhibitor to interact with a small hydrophobic pocket near the back of the active site, which can also enhance selectivity for nNOS over eNOS.

Targeting Isoform-Specific Residues: Advanced inhibitor design focuses on exploiting differences in the amino acid sequences between NOS isoforms. For instance, designing inhibitors with hydrophilic groups can promote interactions with specific residues like His342 in human nNOS. More recent strategies have developed 7-phenyl-2-aminoquinolines that interact with an nNOS-specific aspartate residue, which is absent in eNOS, leading to a dramatic increase in n/e selectivity, with some analogues achieving nearly 900-fold selectivity.

These strategic structural modifications are crucial for refining the 2-aminoquinoline scaffold to produce inhibitors with high potency for human nNOS and high selectivity over both eNOS and iNOS, while reducing potential off-target binding.

Structure Activity Relationship Sar Studies for Nnos Inhibitors Based on 2 Aminoquinolines

Influence of Linker Length Between Quinoline (B57606) and Distal Moieties on Potency

The length of the linker connecting the 2-aminoquinoline (B145021) core to a distal moiety, often an aryl ring, plays a critical role in determining the inhibitory potency against nNOS. acs.orgnih.gov Research has demonstrated that, in general, compounds with longer linkers exhibit greater nNOS inhibitory activity compared to those with shorter linkers. acs.orgnih.gov

For instance, in a series of 2-aminoquinoline derivatives, compounds with a longer chain between the aminoquinoline and a non-coordinating aryl ring showed enhanced potency. nih.gov This enhancement is attributed to the ability of the longer linker to allow the distal aryl ring to access and make favorable hydrophobic contacts with residues such as Met336, Leu337, and Tyr706 within the nNOS active site. acs.org Conversely, inhibitors with shorter linkers are not long enough to reach this hydrophobic pocket, and their stabilization relies more heavily on hydrogen bonds from the aminoquinoline and the linker amine. acs.orgnih.gov

A comparison of compounds with varying linker lengths illustrates this trend. Compounds with shorter linkers, such as those with a four-atom linker, generally show lower nNOS inhibitory activity. acs.org In contrast, extending the linker can significantly boost potency, sometimes leading to a substantial increase in inhibitory action. nih.gov However, excessive homologation can lead to a loss of activity, suggesting that an optimal linker length is necessary to achieve the most favorable interactions without introducing steric strain. nih.gov

Table 1: Effect of Linker Length on nNOS Inhibition

| Compound | Linker Description | nNOS Ki (nM) |

|---|---|---|

| 5 | Shorter Linker | 74 |

| 6 | Shorter Linker | - |

| 7 | Longer Linker | - |

| 9 | Longer Linker | - |

Data sourced from studies on 2-aminoquinoline-based nNOS inhibitors. acs.org

Role of Amine Position in Ligand-Enzyme Interactions

The position of the amine group within the linker is another crucial determinant of inhibitor potency, primarily through its interaction with the heme propionates in the nNOS active site. acs.orgnih.gov The strategic placement of a nitrogen atom in the linker can facilitate hydrogen bonding with these propionates, thereby stabilizing the inhibitor-enzyme complex. acs.org

Significance of 7-Position Substituents on Isoform Selectivity

Substituents on the 7-position of the 2-aminoquinoline core are of paramount importance for achieving high isoform selectivity, particularly for nNOS over eNOS and iNOS. acs.orgresearchgate.net A variety of 7-substituted 2-aminoquinolines have been synthesized and evaluated, revealing that this position can tolerate bulky groups, which can in turn influence interactions with isoform-specific residues. acs.orgnih.gov

The introduction of substituents at the 7-position has been a successful strategy to improve selectivity. acs.org For example, 7-substituted 2-aminoquinolines as a group have been noted to be poor inhibitors of iNOS. acs.org This high n/i selectivity has been attributed in part to the smaller and more rigid active site of iNOS, which may not accommodate the bulky 7-substituted aminoquinoline as well as the nNOS active site. nih.govacs.org

Furthermore, methylation of the quinoline ring, including at other positions in conjunction with 7-position substitution, has been shown to considerably improve isoform selectivity. nih.govnih.govacs.org For instance, the addition of a methyl group at the 4-position of a 7-substituted 2-aminoquinoline can increase n/e selectivity, primarily by decreasing the binding affinity for eNOS. escholarship.org The combination of a 7-phenyl substituent with other modifications has led to compounds with up to 900-fold selectivity for human nNOS over human eNOS. nih.govproteopedia.org This highlights the critical role of the 7-position in tuning the selectivity profile of 2-aminoquinoline-based inhibitors. nih.govproteopedia.orgpdbj.org The SAR trend indicates that incorporating bulky substituents at positions other than the 7-position often results in a complete loss of nNOS inhibition, likely due to steric clashes within the heme-binding site. nih.govscispace.com

Table 2: Isoform Selectivity of 7-Substituted 2-Aminoquinolines

| Compound Class | Target | Selectivity Highlight |

|---|---|---|

| 7-Substituted 2-aminoquinolines | nNOS vs iNOS | Generally poor iNOS inhibitors, leading to high n/i selectivity. acs.org |

| 7-Phenyl-2-aminoquinolines | nNOS vs eNOS | Can achieve up to 900-fold selectivity for human nNOS over human eNOS. nih.govproteopedia.org |

| 4-Methyl-7-substituted 2-aminoquinolines | nNOS vs eNOS | Methylation can significantly increase n/e selectivity. escholarship.org |

Identification of Key Residue Interactions within the nNOS Active Site (e.g., Aspartate Residue)

The inhibitory mechanism of 2-aminoquinolines involves mimicking the substrate, L-arginine, and forming key interactions with residues in the nNOS active site. acs.orgresearchgate.net The 2-amino group of the quinoline core characteristically forms a strong, bifurcated hydrogen bond with a conserved glutamate (B1630785) residue (Glu592 in rat nNOS), which is a crucial interaction for this class of inhibitors. nih.gov

A significant breakthrough in achieving high nNOS selectivity has been the targeting of an isoform-specific aspartate residue (Asp597 in rat nNOS). acs.orgnih.gov This residue is present in nNOS and iNOS but is an asparagine (Asn368 in bovine eNOS) in eNOS. nih.govacs.org More recent studies on 7-phenyl-2-aminoquinolines have revealed that the amino groups of certain compounds can occupy a water-filled pocket surrounding this nNOS-specific aspartate residue. researchgate.netnih.gov This interaction, confirmed by X-ray crystallography and mutagenesis studies, marks the first time 2-aminoquinolines have been shown to target this specific residue, providing a structural basis for their high n/e selectivity. nih.govproteopedia.orgpdbj.orgrcsb.org

In addition to the key glutamate and aspartate interactions, hydrophobic contacts also play a substantial role in both potency and selectivity. acs.org For inhibitors with sufficiently long linkers, the distal part of the molecule can interact with a hydrophobic pocket formed by residues such as Met336 and Leu337. acs.org The differences in these residues between nNOS and eNOS (Val104 and Phe105 in human eNOS, respectively) can be exploited to enhance n/e selectivity. nih.gov For instance, the introduction of a hydrophobic substituent that can interact favorably with Met336/Met341 or Leu337/His342 (in rat/human nNOS) can improve selectivity. nih.gov

Table 3: Key Residue Interactions for 2-Aminoquinoline-Based nNOS Inhibitors

| Interacting Residue (nNOS) | Inhibitor Moiety | Type of Interaction | Significance |

|---|---|---|---|

| Glutamate (e.g., Glu592) | 2-Amino group of quinoline | Hydrogen Bonding | Essential for anchoring the inhibitor in the active site. nih.gov |

| Aspartate (e.g., Asp597) | Distal amino group | Water-mediated or direct interaction | Key for high nNOS/eNOS selectivity. acs.orgnih.gov |

| Methionine (e.g., Met336) | Distal hydrophobic moiety | Hydrophobic Interaction | Contributes to potency and isoform selectivity. acs.orgnih.gov |

| Leucine (e.g., Leu337) | Distal hydrophobic moiety | Hydrophobic Interaction | Contributes to potency and isoform selectivity. acs.orgnih.gov |

| Tyrosine (e.g., Tyr706) | Distal hydrophobic moiety | Hydrophobic Interaction | Enhances binding of inhibitors with longer linkers. acs.org |

Mechanistic Investigations of Biological Action and Molecular Recognition

Molecular Basis of Neuronal Nitric Oxide Synthase Inhibition by 2-Aminoquinolines

The inhibitory action of 2-aminoquinolines, the class of compounds to which 7-Methylquinolin-2-amine belongs, on neuronal nitric oxide synthase (nNOS) is rooted in their ability to mimic the natural substrate, L-arginine. Research has shown that the 2-aminoquinoline (B145021) scaffold serves as a bioisostere for the guanidinium (B1211019) group of L-arginine. nih.govacs.org This structural mimicry allows these compounds to competitively bind to the active site of the nNOS enzyme.

The primary molecular interaction responsible for the inhibitory effect is the formation of a salt bridge between the 2-amino group of the quinoline (B57606) ring and the carboxylate group of a highly conserved glutamate (B1630785) residue (Glu592 in rat nNOS) within the enzyme's active site. nih.govacs.org This interaction anchors the inhibitor in the active site, preventing the binding of L-arginine and thereby inhibiting the synthesis of nitric oxide. The development of 7-substituted 2-aminoquinolines, such as this compound, has been a strategic approach to enhance both potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov

Ligand-Enzyme Binding Modes and Hydrogen Bonding Networks

Crystallographic studies of various 7-substituted 2-aminoquinolines complexed with nNOS have elucidated the precise binding modes and the intricate network of hydrogen bonds that stabilize the inhibitor within the active site. acs.org The 2-amino group of the quinoline ring forms a crucial bidentate hydrogen bond with the active site glutamate residue (Glu592). acs.org

Beyond this primary interaction, a secondary amine often present in the 7-position substituent can form additional hydrogen bonds with the heme propionates of the enzyme. acs.org The orientation of the 2-aminoquinoline ring within the active site is not parallel to the heme group but is tilted. This specific conformation is stabilized by the hydrogen bonding interactions. acs.org

Table 1: Key Molecular Interactions of 7-Substituted 2-Aminoquinolines with nNOS

| Interacting Part of Inhibitor | nNOS Residue/Component | Type of Interaction | Reference |

| 2-Amino Group | Glu592 | Hydrogen Bonding (Salt Bridge) | nih.govacs.org |

| Secondary Amine in 7-Substituent | Heme Propionates | Hydrogen Bonding | acs.org |

| 7-Substituent | Met336, Leu337, Tyr706 | Hydrophobic Interactions | acs.org |

This table summarizes the principal molecular interactions observed between 7-substituted 2-aminoquinoline inhibitors and the neuronal nitric oxide synthase (nNOS) active site based on crystallographic and mechanistic studies.

Mutagenesis Studies for Validation of Receptor Interactions

To experimentally validate the interactions observed in crystallographic and computational studies, site-directed mutagenesis has been employed. These studies involve mutating key amino acid residues in the nNOS active site and assessing the impact on inhibitor binding and efficacy.

A significant breakthrough in understanding the selectivity of 7-substituted 2-aminoquinolines came from studies on 7-phenyl-2-aminoquinolines, a close analog of this compound. These investigations revealed that the amino groups of some of these compounds interact with a water-filled pocket surrounding an nNOS-specific aspartate residue. acs.orgnih.govnorthwestern.eduacs.orgkisti.re.kr This interaction was subsequently confirmed through mutagenesis studies, highlighting a novel mechanism for achieving isoform selectivity. acs.orgnih.govnorthwestern.eduacs.orgkisti.re.kr

Specifically, research has pointed to the importance of an aspartate residue (Asp597 in rat nNOS) that is present in nNOS but not in eNOS (where it is an asparagine). acs.org While direct contact with this residue was not observed for all 2-aminoquinolines, mutagenesis studies on other classes of nNOS inhibitors have demonstrated that mutating this aspartate significantly alters inhibitor potency, confirming its critical role in the binding of selective inhibitors. nih.gov For the 7-phenyl-2-aminoquinolines, the mutagenesis data provided the first direct evidence of this class of inhibitors interacting with this key isoform-specific residue. acs.orgnih.govnorthwestern.eduacs.orgkisti.re.kr

Future Directions and Research Opportunities

Design and Synthesis of Novel 7-Methylquinolin-2-amine Analogues for Optimized Activity

The development of novel analogues of this compound is a primary avenue for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies will likely draw from established methodologies for quinoline (B57606) derivatization, such as the Skraup-Doebner-von Miller reaction for the core synthesis, followed by functionalization.

Key areas for analog design include:

Modification of the 2-amino group: Introduction of various substituents on the amine, such as alkyl, aryl, or acyl groups, could significantly modulate the compound's biological activity. For instance, the synthesis of amide or sulfonamide derivatives may enhance interactions with biological targets.

Bioisosteric replacement of the 7-methyl group: Replacing the methyl group with other small lipophilic groups like halogens (e.g., -Cl, -F) or a trifluoromethyl group (-CF3) could alter the electronic properties and metabolic stability of the molecule. researchgate.netcambridgemedchemconsulting.com Such modifications are known to influence the pharmacokinetics of related 4-aminoquinoline compounds. researchgate.net

Introduction of substituents on the quinoline ring: Further functionalization of the aromatic core at positions such as C4, C5, C6, and C8 could lead to the discovery of compounds with novel activity profiles. For example, the introduction of a hydroxyl or methoxy group could provide additional hydrogen bonding opportunities with target proteins.

A hypothetical series of novel analogues could be synthesized to explore these possibilities, as illustrated in the table below.

| Compound ID | Proposed Structure | Modification | Rationale |

|---|---|---|---|

| 7MQ-A1 | N-acetyl-7-methylquinolin-2-amine | Acetylation of the 2-amino group | To investigate the role of the primary amine in target binding and to potentially improve metabolic stability. |

| 7MQ-A2 | 7-Chloro-2-aminoquinoline | Bioisosteric replacement of the 7-methyl group with a chloro group | To explore the effect of an electron-withdrawing group at the 7-position on biological activity and physicochemical properties. |

| 7MQ-A3 | 7-Methyl-4-phenylquinolin-2-amine | Introduction of a phenyl group at the 4-position | To explore potential π-π stacking interactions with the target protein and to increase molecular complexity. |

| 7MQ-A4 | 7-(Trifluoromethyl)quinolin-2-amine | Replacement of the 7-methyl group with a trifluoromethyl group | To enhance metabolic stability and potentially improve cell permeability due to increased lipophilicity. |

Advanced Computational Studies for Predictive Modeling of Inhibitory Profiles

In silico methods are invaluable tools for accelerating the drug discovery process. nih.govnih.gov For this compound, computational studies can provide insights into its potential biological targets and guide the design of more potent analogues.

Future computational research could focus on:

Molecular Docking: Docking studies can be employed to predict the binding modes of this compound and its analogues within the active sites of various enzymes or receptors. This can help in identifying key interactions and in prioritizing compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structures of a series of this compound analogues and their biological activities. nih.gov A robust QSAR model could predict the activity of unsynthesized compounds, thereby streamlining the optimization process.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. researchgate.net These predictions can help in identifying potential liabilities of the this compound scaffold and guide modifications to improve its drug-like properties.

The following table provides a hypothetical example of data that could be generated from such computational studies.

| Compound ID | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) |

|---|---|---|---|

| This compound | Protein Kinase X | -7.5 | 65 |

| 7MQ-A1 | Protein Kinase X | -8.2 | 70 |

| 7MQ-A2 | Protein Kinase X | -8.0 | 68 |

| 7MQ-A3 | Protein Kinase X | -9.1 | 55 |

| 7MQ-A4 | Protein Kinase X | -8.5 | 75 |

Exploration of Broader Biological Activities for the this compound Scaffold

The quinoline nucleus is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.gov Therefore, it is highly probable that the this compound scaffold also possesses a diverse biological activity profile.

Future research should involve screening this compound and its newly synthesized analogues against a panel of biological targets to uncover their therapeutic potential. Key areas for exploration include:

Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal drugs. The this compound derivatives could be evaluated for their efficacy against a range of pathogenic microorganisms.

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects, suggesting that the this compound scaffold could be a starting point for the development of new anti-inflammatory agents.

The table below outlines potential biological activities for the this compound scaffold and the rationale for their investigation.

| Potential Biological Activity | Rationale | Potential Targets |

|---|---|---|

| Anticancer | The quinoline core is present in numerous anticancer agents. | Tyrosine kinases, Topoisomerases, Tubulin |

| Antimicrobial | Quinolone antibiotics are a major class of antibacterial drugs. | DNA gyrase, Topoisomerase IV |

| Anti-inflammatory | Some quinoline derivatives have shown inhibition of inflammatory mediators. | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines |

| Antimalarial | 4-Aminoquinolines, like chloroquine, are well-known antimalarial drugs. nih.gov | Heme polymerase |

Q & A

Q. What are the common synthetic routes for 7-Methylquinolin-2-amine, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves coupling reactions using brominated quinoline precursors (e.g., bromide 26) with phenols or anilines under microwave-assisted heating (80–120°C) in anhydrous methanol. For example, intermediates are purified via flash column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane . Deprotection of acetylated intermediates is achieved with K₂CO₃ in methanol, followed by HCl treatment to isolate the final dihydrochloride salt .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation relies on ¹H-NMR and ¹³C-NMR to confirm substituent positions (e.g., methyl and amine groups). Key NMR signals include aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ for C₁₀H₁₁N₂: calc. 159.0922, observed 159.0925) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards per GHS). Store in airtight containers at 2–8°C, avoiding light. Dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with sterically hindered substituents?

- Methodological Answer : Steric hindrance can reduce coupling efficiency. Strategies include:

- Using microwave irradiation to enhance reaction kinetics (e.g., 100°C for 30 minutes vs. conventional 6-hour reflux) .

- Introducing bulky directing groups (e.g., tert-butyl) to pre-organize reactants .

- Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, though this may require ligand optimization .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent interactions. Steps include:

Q. What strategies are effective for scaling up this compound synthesis while minimizing byproducts?

- Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Solutions:

- Use continuous flow reactors for controlled temperature and mixing .

- Monitor reaction progress with in-line FTIR to detect intermediates and adjust stoichiometry dynamically.

- Optimize workup protocols (e.g., liquid-liquid extraction with dichloromethane/water) to remove unreacted starting materials .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- In vitro assays : Test kinase inhibition (e.g., PI3Kδ) via fluorescence polarization assays .

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in target cell lines (e.g., HeLa).

- Structure-activity relationship (SAR) : Introduce substituents (e.g., chloro, fluoro) at the 3- or 7-positions and compare IC₅₀ values .

Data Contradiction Analysis

Q. Why might HRMS data show a mass discrepancy for this compound derivatives?

- Methodological Answer : Discrepancies often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.